Ammine fenilmetiliche

Phenylmethylamines are a class of organic compounds characterized by the presence of a phenyl group attached to a methylamine moiety. These molecules exhibit a diverse range of biological activities and applications, depending on their specific structure. Common derivatives include β-phenylethylamine (PEA), which is known for its neurochemical effects and role in modulating dopamine release, and amphetamine, an important stimulant with widespread use both medically and recreationally.

Structurally, phenylmethylamines can vary significantly by the position of the phenyl group relative to the amino group. This structural diversity influences their pharmacological properties, making them subjects of extensive research in fields such as neuropharmacology and psychopharmacology. Additionally, certain phenylmethylamines are used as intermediates in the synthesis of pharmaceuticals, while others serve as precursors for natural products or have applications in agrochemicals.

Due to their complex nature and potential therapeutic benefits, these compounds require careful handling and controlled production methods. Their chemical stability and reactivity vary widely, necessitating precise conditions during synthesis and storage.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

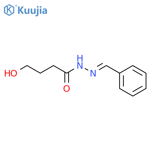

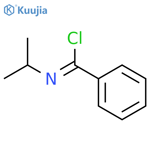

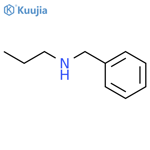

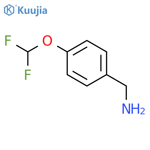

|

benzyl(propyl)amine | 2032-33-9 | C10H15N |

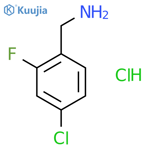

|

Xylanase from Trichoderma viride | 9025-57-4 | C34H50N4O2 |

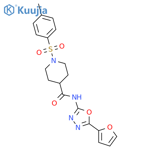

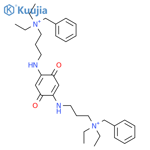

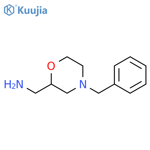

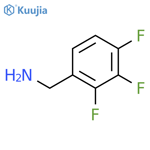

|

(4-Benzylmorpholin-2-yl)methanamine | 110859-47-7 | C12H18N2O |

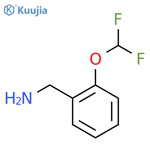

|

1-[4-(difluoromethoxy)phenyl]methanamine | 177842-14-7 | C8H9F2NO |

|

4-Chloro-2-fluorobenzylamine hydrochloride | 202982-63-6 | C7H8Cl2FN |

|

2,3,4-Trifluorobenzylamine | 235088-67-2 | C7H6F3N |

|

1-[2-(difluoromethoxy)phenyl]methanamine | 243863-36-7 | C8H9F2NO |

|

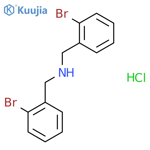

Bis(2-bromobenzyl)amine hydrochloride | 336615-45-3 | C14H14Br2ClN |

|

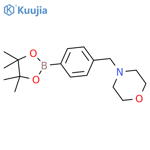

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | 364794-79-6 | C17H26BNO3 |

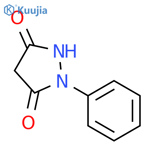

|

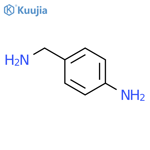

4-Aminobenzylamine | 4403-71-8 | C7H10N2 |

Letteratura correlata

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

Fornitori consigliati

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati